Thiol-PEG3-thiol

Catalog No.
S1767320
CAS No.
2781-02-4
M.F
C8H18O3S2
M. Wt
226.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Thiol-PEG3-thiol

CAS Number

2781-02-4

Product Name

Thiol-PEG3-thiol

IUPAC Name

2-[2-[2-(2-sulfanylethoxy)ethoxy]ethoxy]ethanethiol

Molecular Formula

C8H18O3S2

Molecular Weight

226.4 g/mol

InChI

InChI=1S/C8H18O3S2/c12-7-5-10-3-1-9-2-4-11-6-8-13/h12-13H,1-8H2

InChI Key

MCINHQIUGNVTLG-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Bis-PEG3-thiol

Canonical SMILES

C(COCCS)OCCOCCS

The exact mass of the compound Bis-PEG3-thiol is 226.0697 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Thiol-PEG3-thiol is a discrete, bifunctional molecule featuring two terminal thiol (-SH) groups separated by a hydrophilic, monodisperse triethylene glycol (PEG3) spacer. Unlike polydisperse PEG polymers which are mixtures of various chain lengths, this compound has a precise, defined molecular weight and structure. This molecular uniformity is critical for applications requiring high reproducibility, such as forming self-assembled monolayers (SAMs), crosslinking hydrogels with a defined mesh size, and functionalizing nanoparticles with a consistent surface chemistry.

Substituting Thiol-PEG3-thiol with analogs introduces critical, performance-altering variables. Using polydisperse dithiol PEGs results in heterogeneous mixtures, leading to inconsistent surface functionalization and unpredictable pharmacokinetic profiles in bioconjugates. Choosing a different, discrete PEG length (e.g., PEG6-dithiol) or a simple alkane dithiol fundamentally alters surface properties such as monolayer packing density, protein resistance, and molecular conductivity. These are not minor variations; they are distinct molecular structures for different applications. The precise length and monodispersity of the PEG3 spacer are defining features that ensure reproducible outcomes in surface science, biomaterials, and molecular electronics, making it a non-interchangeable procurement choice for specific, well-defined systems.

Achieve Denser, More Crystalline Self-Assembled Monolayers (SAMs) vs. Longer PEG Chains

The structural quality of oligo(ethylene glycol) SAMs is highly dependent on the PEG chain length. Shorter chains, such as in Thiol-PEG3-thiol, tend to form more densely packed, crystalline structures compared to longer chains. For example, studies on oligo(ethylene glycol)-terminated alkanethiols show that SAMs with 2-3 EG units form well-ordered, crystalline structures, while those with 6 or more units adopt a less ordered, helical conformation. This higher order in shorter PEG chains leads to different interfacial properties, impacting applications like biosensing and surface passivation.

Evidence DimensionSAM Conformation & Order
Target Compound DataForms well-ordered, crystalline-like SAMs due to the short (n=3) oligo(ethylene glycol) chain length.
Comparator Or BaselineLonger OEG-dithiols (e.g., n ≥ 6) which form less-ordered, helical structures.
Quantified DifferenceQualitative difference in molecular conformation (crystalline vs. helical) and packing density based on chain length.
ConditionsSelf-assembly of OEG-terminated thiols on gold surfaces.

For applications requiring highly defined and densely packed surfaces, the specific PEG3 length provides a structural advantage over longer, more disordered PEG linkers.

Ensure Batch-to-Batch Reproducibility by Avoiding Polydisperse Alternatives

Thiol-PEG3-thiol is a monodisperse compound with a Polydispersity Index (PDI) of 1.0. This is a critical procurement differentiator from generic, polydisperse dithiol PEGs, which are mixtures of molecules with a range of molecular weights (PDI > 1.0). The use of a monodisperse linker is essential for producing homogeneous conjugates with predictable pharmacokinetic profiles and uniform nanoparticle coatings. In contrast, polydisperse linkers create a heterogeneous population of conjugates, leading to variability in performance and potential challenges in analytical characterization and regulatory approval.

Evidence DimensionPolydispersity Index (PDI)
Target Compound DataPDI = 1.0 (a single, pure compound)
Comparator Or BaselinePolydisperse dithiol-PEG (PDI > 1.0, typically 1.01-1.10 for polymer PEGs).
Quantified DifferenceAbsolute difference in molecular weight distribution, from a single species to a statistical distribution.
ConditionsMaterial specification for crosslinking and conjugation applications.

Procuring a monodisperse linker is a direct investment in experimental reproducibility, simplifying analysis and ensuring consistent performance from batch to batch.

Control Hydrogel Mechanical Properties with a Defined Crosslinker Length

In hydrogel synthesis via step-growth polymerization (e.g., thiol-ene reactions), the molecular weight of the dithiol crosslinker is a primary determinant of the network's mechanical properties. Using a short, monodisperse crosslinker like Thiol-PEG3-thiol results in a higher crosslinking density and shorter chain segments between cross-links compared to longer PEG dithiols. This generally leads to stiffer hydrogels. For example, in one study, hydrogels made with a 2 kDa PEG dithiol crosslinker had a storage modulus of 1.7 kPa, while those made with a 10 kDa PEG crosslinker were significantly softer at 8 kPa (note: this trend can be system-dependent). The use of a precise PEG3 linker provides a predictable way to tune these properties, which is not possible with polydisperse or longer, less-defined crosslinkers.

Evidence DimensionHydrogel Storage Modulus (Stiffness)
Target Compound DataProvides a high crosslink density, leading to stiffer hydrogels compared to longer PEG crosslinkers.
Comparator Or BaselineHigher molecular weight PEG-dithiols (e.g., 2 kDa, 6 kDa, 10 kDa) which result in lower crosslink density and typically softer gels.
Quantified DifferenceStorage modulus can vary by several factors (e.g., ~1.7 kPa for 2 kDa vs. 8 kPa for 10 kDa PEG in one system) based on crosslinker MW.
ConditionsUV-initiated thiol-ene hydrogel curing.

This compound allows for rational design of hydrogel stiffness, a critical parameter for applications like cell culture and controlled drug release, by providing a fixed, known crosslinker length.

Fabrication of High-Density, Reproducible Biosensor Surfaces

The defined structure of Thiol-PEG3-thiol is ideal for creating dense, well-ordered self-assembled monolayers (SAMs) on gold surfaces. This contrasts with longer PEG dithiols, which form less-ordered films. This high degree of order and reproducibility is critical for developing sensitive and reliable biosensors where surface chemistry must be precisely controlled.

Synthesis of Uniform Nanoparticle Conjugates

As a monodisperse linker (PDI=1.0), this compound ensures that each nanoparticle is functionalized with a spacer of the exact same length. This avoids the heterogeneity seen with polydisperse PEG linkers, leading to nanoparticle batches with more uniform size, charge, and stability, which is essential for diagnostic and therapeutic applications.

Engineering Hydrogels with Tunable and Predictable Mechanical Properties

When used as a crosslinker in hydrogel formation, the precise length of Thiol-PEG3-thiol allows for the rational control over network properties like mesh size and stiffness. This enables the systematic tuning of a hydrogel's mechanical environment for applications in 3D cell culture and regenerative medicine, where cell behavior is highly sensitive to substrate modulus.

Purity

>90% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

0.4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

226.06973678 Da

Monoisotopic Mass

226.06973678 Da

Heavy Atom Count

13

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Wikipedia

2,2'-{Oxybis[(ethane-2,1-diyl)oxy]}di(ethane-1-thiol)

Dates

Last modified: 04-14-2024
1: Sano K, Nakajima T, Miyazaki K, Ohuchi Y, Ikegami T, Choyke PL, Kobayashi H. Short PEG-linkers improve the performance of targeted, activatable monoclonal antibody-indocyanine green optical imaging probes. Bioconjug Chem. 2013 May 15;24(5):811-6. doi: 10.1021/bc400050k. Epub 2013 May 3. PubMed PMID: 23600922; PubMed Central PMCID: PMC3674550.
2: Harrison E, Coulter JA, Dixon D. Gold nanoparticle surface functionalization: mixed monolayer versus hetero bifunctional peg linker. Nanomedicine (Lond). 2016 Apr;11(7):851-65. Review. PubMed PMID: 27021417.
3: Augusto MT, Hollmann A, Porotto M, Moscona A, Santos NC. Antiviral Lipopeptide-Cell Membrane Interaction Is Influenced by PEG Linker Length. Molecules. 2017 Jul 15;22(7). pii: E1190. doi: 10.3390/molecules22071190. PubMed PMID: 28714870; PubMed Central PMCID: PMC5776016.
4: Tuma R, Russell M, Rosendahl M, Thomas GJ Jr. Solution conformation of the extracellular domain of the human tumor necrosis factor receptor probed by Raman and UV-resonance Raman spectroscopy: structural effects of an engineered PEG linker. Biochemistry. 1995 Nov 21;34(46):15150-6. PubMed PMID: 7578129.
5: Kanazaki K, Sano K, Makino A, Yamauchi F, Takahashi A, Homma T, Ono M, Saji H. Feasibility of poly(ethylene glycol) derivatives as diagnostic drug carriers for tumor imaging. J Control Release. 2016 Mar 28;226:115-23. doi:10.1016/j.jconrel.2016.02.017. Epub 2016 Feb 8. PubMed PMID: 26869546.

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